molecular formula C6H3BrF2Zn B8734302 3,4-Difluorophenylzinc bromide

3,4-Difluorophenylzinc bromide

Cat. No.: B8734302
M. Wt: 258.4 g/mol
InChI Key: RPYBEKIISMVWQQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development of Organozinc Reagents in Organic Synthesis

The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc. wikipedia.orgacs.org This pioneering work was initially aimed at isolating the ethyl radical, but instead led to the creation of a new class of organometallic compounds. acs.orgreagent.co.uk Frankland's discovery of diethylzinc, a pyrophoric liquid, laid the groundwork for the theory of valence. reagent.co.ukdigitellinc.com

Following Frankland's initial breakthrough, the field saw gradual but significant advancements. In the late 19th century, Sergei Reformatsky discovered the reaction that now bears his name, which involves the reaction of an alpha-haloester with a carbonyl compound in the presence of zinc to form a β-hydroxyester. digitellinc.combyjus.comiitk.ac.in This reaction highlighted the utility of organozinc reagents in forming carbon-carbon bonds with a degree of selectivity that was difficult to achieve with other organometallic compounds of the time. wikipedia.orglibretexts.org

The 20th century witnessed further expansion of the applications of organozinc reagents. A pivotal moment came with the development of the Negishi coupling in 1977, a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. wikipedia.orgorganic-chemistry.org This reaction, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, proved to be a versatile and powerful tool for the formation of carbon-carbon bonds, particularly for creating unsymmetrical biaryls. wikipedia.orgorganic-chemistry.orguni-muenchen.de The relatively low reactivity of organozinc reagents compared to their Grignard or organolithium counterparts allows for excellent functional group tolerance, a key advantage in complex molecule synthesis. wikipedia.orgacs.org

Contemporary Significance of Fluorinated Organometallic Reagents in Chemical Research

In modern chemical research, particularly in medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules has become increasingly important. wikipedia.orgnumberanalytics.com Fluorinated organic compounds often exhibit unique physical, chemical, and biological properties. numberanalytics.com The introduction of fluorine can significantly alter a molecule's metabolic stability, bioavailability, and lipophilicity, making it a valuable strategy in drug design. stanford.edunih.govnumberanalytics.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine. wikipedia.org

This demand for fluorinated molecules has spurred the development of fluorinated organometallic reagents, which serve as crucial building blocks in their synthesis. acs.orgoup.com These reagents provide a direct and often selective method for introducing fluorine-containing moieties into a target structure. oup.com The development of new synthetic strategies for creating carbon-fluorine bonds is a major focus in organofluorine chemistry. wikipedia.organr.fr Fluorinated organometallic reagents are instrumental in various transformations, including cross-coupling reactions, to construct complex fluorinated architectures. acs.org

Overview of 3,4-Difluorophenylzinc Bromide within the Context of Arylfluoroorganozinc Chemistry

Within the class of fluorinated organometallic reagents, arylfluoroorganozinc compounds represent a particularly useful subclass. These reagents combine the advantageous properties of organozinc compounds, such as high functional group tolerance, with the unique characteristics imparted by fluorine substituents on an aromatic ring.

This compound is a prime example of such a reagent. It is an organozinc halide with the chemical structure of a zinc atom bonded to a bromine atom and a 3,4-difluorophenyl group. This compound is typically available as a solution in a solvent like tetrahydrofuran (B95107) (THF). sigmaaldrich.comfishersci.at The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties of the reagent, making it a valuable tool in specific synthetic applications, particularly in palladium-catalyzed cross-coupling reactions like the Negishi coupling. wikipedia.orgnumberanalytics.com The synthesis of this reagent generally involves the reaction of 1-bromo-3,4-difluorobenzene with activated zinc metal in an appropriate solvent.

The utility of this compound and similar arylfluoroorganozinc reagents lies in their ability to introduce the 3,4-difluorophenyl moiety into a wide range of organic molecules. This structural motif is of interest in the development of new pharmaceuticals and advanced materials.

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name bromo(3,4-difluorophenyl)zinc
CAS Number 737797-28-3
Molecular Formula C6H3BrF2Zn
InChI Key UJHOWEXFFHXINR-UHFFFAOYSA-M
Physical Form Solution
Common Solvent Tetrahydrofuran (THF)

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comchemicalbook.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3BrF2Zn

Molecular Weight

258.4 g/mol

IUPAC Name

zinc;1,2-difluorobenzene-5-ide;bromide

InChI

InChI=1S/C6H3F2.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

RPYBEKIISMVWQQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=[C-]1)F)F.[Zn+2].[Br-]

Origin of Product

United States

Synthetic Methodologies for 3,4 Difluorophenylzinc Bromide

Direct Oxidative Insertion of Zinc Metal into Carbon-Halogen Bonds

The direct insertion of zinc into the carbon-bromine bond of an aryl halide is a fundamental method for generating organozinc reagents. jetir.org For 3,4-difluorophenylzinc bromide, this is represented by the reaction of 3,4-difluorobromobenzene with activated zinc. The fluorinated phenyl ring's electron-withdrawing nature can facilitate this process compared to non-fluorinated analogues.

To facilitate the oxidative insertion, various methods to activate the zinc metal have been developed. These strategies aim to either remove the passivating oxide layer or to create a more reactive zinc surface.

Rieke® Zinc, a highly reactive form of zinc, is prepared by the reduction of a zinc salt, such as zinc chloride, with an alkali metal like lithium or potassium. wikipedia.orgriekemetals.com This method produces fine, dark-grey to black zinc powder with a high surface area and enhanced reactivity, readily reacting with aryl halides under mild conditions. riekemetals.com The use of Rieke® Zinc allows for the synthesis of a wide array of functionalized organozinc halides, tolerating functional groups like esters and nitriles that would be incompatible with more reactive organometallic reagents. riekemetals.com While aryl bromides are generally less reactive than aryl iodides, Rieke® Zinc can effectively facilitate the conversion, though it may require more equivalents of the metal and refluxing conditions. riekemetals.com

Several chemical activators can be employed to promote the reaction with commercially available zinc dust or granules. These activators work by disrupting the zinc oxide layer and exposing the fresh metal surface.

Iodine: A small amount of iodine can be used to activate the zinc surface. google.com

1,2-Dibromoethane (DBE): This compound reacts with zinc to form zinc bromide and ethene, a process that cleans the zinc surface. wikipedia.orgnih.gov However, due to its carcinogenic nature, its use is often avoided in industrial processes. google.com

Trimethylsilyl Chloride (TMSCl): TMSCl is another effective activator that can be used to break down the oxide layer. wikipedia.orgnih.gov

Hydrochloric Acid: Dilute acids can be used to etch the zinc surface, removing the oxide layer.

The choice of activator can influence the reaction conditions and efficiency. For instance, combining zinc activation with DBE and TMSCl has been shown to be an effective method. wikipedia.org

Table 1: Comparison of Catalytic Activation Methods
ActivatorMechanism of ActionTypical ConditionsNotes
IodineChemical etching of the zinc surface.Sub-stoichiometric amounts, often at room temperature until decolorization. nih.govA common and effective method. google.com
1,2-Dibromoethane (DBE)Reacts with zinc to form zinc bromide and ethene, cleaning the surface. wikipedia.orgnih.govOften used with heating (e.g., 60°C). d-nb.infoCarcinogenic nature is a significant drawback. google.com
Trimethylsilyl Chloride (TMSCl)Breaks down the passivating oxide layer. wikipedia.orgnih.govCan be used in small quantities, sometimes in conjunction with other activators. wikipedia.orgEffective for activating zinc for reactions with aryl halides.
Hydrochloric AcidEtches the zinc surface to remove the oxide layer.Used in dilute concentrations.Requires careful control to avoid excessive reaction.

Recent advancements have introduced the use of catalytic systems to facilitate zinc insertion. A combination of indium trichloride (B1173362) (InCl₃) and lithium chloride (LiCl) has been shown to effectively catalyze the formation of arylzinc halides from aryl iodides. nih.gov For aryl bromides, a system of indium(III) acetylacetonate (B107027) (In(acac)₃) and a higher concentration of LiCl can promote the reaction. nih.gov The presence of LiCl is crucial as it helps to form a soluble adduct with the newly formed organozinc compound, removing it from the metal surface and allowing the reaction to proceed. wikipedia.orgrsc.orgnsf.gov This method is particularly valuable for preparing polyfunctional organozinc reagents. nih.gov Studies have shown that LiCl can shift the rate-determining step from solubilization of the organozinc species to the initial oxidative addition. acs.org

The choice of solvent plays a critical role in the formation of organozinc reagents. Tetrahydrofuran (B95107) (THF) is the most commonly used solvent for these reactions as it effectively solvates and stabilizes the organozinc halide. units.it The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield. For instance, the use of a mixture of THF and a more polar, coordinating solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can enhance the reaction rate for less reactive aryl halides. nih.govd-nb.info The presence of salts, such as lithium chloride, in the reaction mixture can also have a profound effect, not only by promoting the reaction but also by influencing the solubility and structure of the resulting organozinc species. jetir.orgnih.gov

Table 2: Influence of Solvents on this compound Formation
SolventKey PropertiesImpact on ReactionReference
Tetrahydrofuran (THF)Good coordinating ability, moderate polarity.Standard solvent, effectively stabilizes the organozinc reagent. , units.it
N,N-Dimethylformamide (DMF)High polarity and coordinating ability.Can accelerate the reaction, especially for less reactive halides. d-nb.info, nih.gov
N-Methyl-2-pyrrolidone (NMP)High polarity and coordinating ability.Similar to DMF, can improve reaction rates and yields. nih.gov
Water/Ethanol MixturesProtic solvents.Generally unsuitable as organozinc reagents are unstable in protic solvents. wikipedia.org

A significant advantage of organozinc reagents is their remarkable tolerance to a wide range of functional groups. jetir.org The carbon-zinc bond is more covalent and less reactive than the corresponding bonds in organolithium or Grignard reagents. jetir.orgrsc.org This allows for the direct synthesis of organozinc halides from aryl halides containing sensitive functional groups such as esters, nitriles, ketones, and amides without the need for protecting groups. jetir.orgriekemetals.com This functional group compatibility makes this compound a valuable and versatile building block in the synthesis of complex, polyfunctional molecules. jetir.orgfrontiersin.org

Activation Strategies for Zinc Metal in Organozinc Halide Formation

Transmetalation Routes for the Preparation of Arylfluoroorganozinc Halides

Transmetalation is a fundamental organometallic reaction involving the transfer of an organic ligand from one metal to another. wikipedia.org For the synthesis of arylzinc compounds, a common and effective strategy is the transmetalation from a more electropositive metal, such as magnesium in a Grignard reagent, to a zinc salt. acs.org This method is widely employed for preparing a variety of organozinc species from aryl bromides and chlorides. acs.org

From Grignard Reagents and Zinc Salts (e.g., Zinc Bromide)

The synthesis of this compound can be efficiently achieved through the reaction of a pre-formed Grignard reagent, 3,4-difluorophenylmagnesium bromide, with a zinc salt, typically zinc bromide (ZnBr₂). The preparation of organozinc species from aryl-bromides is often accomplished via the preliminary formation of aryl-magnesium compounds followed by transmetalation with zinc halides. acs.org

Formation of the Grignard Reagent : 3,4-Difluorobromobenzene is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form 3,4-difluorophenylmagnesium bromide. fluorine1.rufluorine1.ru

Transmetalation : The resulting Grignard reagent solution is then treated with a solution of zinc bromide. The magnesium-zinc (B8626133) exchange proceeds to furnish the desired this compound and magnesium dibromide.

This route is advantageous as it leverages the well-established chemistry of Grignard reagents while providing access to the often more selective and functional-group-tolerant organozinc reagents. thermofisher.comleah4sci.com

Mechanistic Considerations of Grignard Exchange Reactions with 3,4-Difluorobromobenzene

The formation of the Grignard reagent from 3,4-difluorobromobenzene is a critical step. The reaction involves the insertion of magnesium into the carbon-bromine bond. libretexts.org However, the direct reaction between 3,4-difluorobromobenzene and magnesium metal can sometimes be sluggish or lead to side reactions due to the electronic effects of the fluorine atoms.

To mitigate these issues, specific techniques have been developed. One approach involves a Grignard exchange (Halogen-Magnesium Exchange) reaction, where an easily prepared Grignard reagent, such as isopropylmagnesium chloride, is used to generate the desired aryl Grignard reagent from the aryl halide. google.com This method can proceed at lower temperatures, reducing the formation of byproducts. google.com

The mechanism of the subsequent transmetalation step is believed to involve a four-centered transition state between the Grignard reagent (R-MgX) and the zinc salt (ZnX₂), leading to the exchange of the organic group (R) and the halide, thus forming the more stable organozinc compound. The thermodynamic driving force for the reaction is the transfer of the organic group to the more electronegative metal, although in the case of Mg and Zn, the electronegativity difference is small, and the reaction equilibrium is often driven by factors like salt precipitation (e.g., MgX₂).

Electrochemical Approaches for Arylzinc Compound Synthesis

Electrochemical methods offer a powerful and green alternative for the synthesis of arylzinc compounds, avoiding the need to pre-form highly reactive organometallic reagents like Grignard or organolithium compounds. researchgate.net These methods typically involve the reduction of an aryl halide at a cathode in the presence of a catalyst, using a consumable metal anode that also serves as the source of the metal for the organometallic product. acs.orgnih.gov

Cobalt-Catalyzed Electroreduction with Sacrificial Zinc Anodes

A highly efficient electrochemical method for preparing arylzinc compounds involves the electroreduction of aryl halides catalyzed by cobalt complexes in a cell equipped with a sacrificial zinc anode. organic-chemistry.orgnih.gov This process has been successfully applied to a range of aryl bromides and chlorides. acs.org

The reaction is typically performed in an undivided electrochemical cell containing the aryl halide (e.g., 3,4-difluorobromobenzene), a catalytic amount of a cobalt salt (such as CoBr₂ or CoCl₂), and a ligand like pyridine (B92270) in a solvent such as acetonitrile (B52724) or dimethylformamide (DMF). acs.orgorganic-chemistry.org The key features of this system are:

Cathode : At the cathode (often nickel or stainless steel), the cobalt(II) complex is reduced to a highly reactive cobalt(I) species. organic-chemistry.orgsci-hub.se This Co(I) complex then reacts rapidly with the 3,4-difluorobromobenzene in an oxidative addition step, forming an arylcobalt(III) intermediate.

Anode : A sacrificial zinc anode is concurrently oxidized, releasing Zn²⁺ ions into the solution. organic-chemistry.org These ions are essential for the subsequent transmetalation step.

Transmetalation : The arylcobalt(III) intermediate transmetalates with the electrochemically generated Zn²⁺, yielding the desired this compound and regenerating the cobalt(I) catalyst to continue the cycle.

This electrochemical approach is notable for its mild reaction conditions (often at room temperature) and its applicability to aryl halides bearing electron-withdrawing groups. acs.orgorganic-chemistry.org

Influence of Electrolysis Parameters on Organozinc Halide Yields

The yield and efficiency of the electrochemical synthesis of arylzinc halides are significantly influenced by several key electrolysis parameters. Research has demonstrated that optimizing these conditions is crucial for achieving high yields. organic-chemistry.orgsci-hub.se

Key parameters and their effects include:

Solvent : Both dimethylformamide (DMF) and acetonitrile (CH₃CN) have proven to be effective solvents for this transformation. Acetonitrile is often preferred as it simplifies workup procedures. acs.orgorganic-chemistry.org

Catalyst System : The combination of a cobalt halide and pyridine is highly effective. organic-chemistry.org Pyridine acts as a ligand that stabilizes the cobalt species in the catalytic cycle. The process represents an improvement over older methods that required nickel-bipyridine complexes. acs.org

Current Density/Cathode Potential : Electrolyses are typically conducted at a constant current intensity (e.g., 0.2 A or 0.01 A/cm²). sci-hub.se The cathode potential during the process is maintained between -1.1 V and -1.3 V vs SCE, which corresponds to the potential required for the formation of the active Co(I) complex from the Co(II)-pyridine precursor. sci-hub.se

Supporting Electrolyte : While many electrochemical reactions require a supporting electrolyte to ensure conductivity, this method can often be run with only a catalytic amount of zinc halide added initially, as the electrochemical consumption of the zinc anode continuously generates the necessary charge-carrying zinc salts. rhhz.net

The following table summarizes the impact of various parameters on the yield of arylzinc compounds based on findings from the cobalt-catalyzed electrochemical method.

ParameterVariationObservationYield ImpactReference
Solvent DMF vs. AcetonitrileAcetonitrile can be used effectively in place of DMF.Good to excellent yields in both. acs.org
Catalyst Cobalt-PyridineMore efficient and gives better results in many cases than older Nickel-Bipyridine systems.High acs.org
Substrate Aryl Bromides vs. Aryl ChloridesThe method is particularly effective for aryl bromides and those with electron-withdrawing groups.Higher for bromides. organic-chemistry.org
Anode Sacrificial Zinc AnodeProvides the zinc for the organozinc product and the necessary zinc salts for conductivity.Essential for the process. organic-chemistry.orgnih.gov
Current Constant Current (e.g., 0.2 A)Maintains a steady rate of reaction.Enables controlled formation of the product. sci-hub.se

Reactivity Profiles and Synthetic Transformations Involving 3,4 Difluorophenylzinc Bromide

Negishi Cross-Coupling Reactions of 3,4-Difluorophenylzinc Bromide

The Negishi coupling is a powerful and versatile transition-metal-catalyzed reaction that joins an organozinc compound with an organic halide or triflate. organic-chemistry.orgwikipedia.org this compound serves as the nucleophilic partner in this reaction, transferring its difluorinated aryl group to the catalytic cycle. The reaction is valued for its high functional group tolerance and the relatively mild conditions under which it can be performed. organic-chemistry.org

Palladium-Catalyzed Coupling Reactions

Palladium complexes are the most common catalysts for Negishi cross-coupling reactions due to their broad applicability and high efficiency. wikipedia.org The catalytic cycle typically involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Scope of Aryl and Heteroaryl Halide Coupling Partners

Palladium-catalyzed Negishi couplings are compatible with a wide array of aryl and heteroaryl halides, including bromides, iodides, and in some cases, the less reactive chlorides. nih.gov While specific data for this compound is limited, studies on the closely related isomer, 2,4-difluorophenylzinc bromide, provide insight into the expected scope. For instance, the coupling of 2,4-difluorophenylzinc bromide with methyl 2-hydroxy-5-bromobenzoate proceeds in high yield to form the precursor to the non-steroidal anti-inflammatory drug Diflunisal. units.it

The reaction generally tolerates a variety of functional groups on the halide coupling partner. Both electron-rich and electron-deficient aromatic systems are viable substrates. Heterocyclic halides, which are common motifs in pharmaceuticals, are also excellent coupling partners. nih.gov

Table 1: Illustrative Scope of Palladium-Catalyzed Negishi Coupling with an Isomeric Difluorophenylzinc Bromide Reagent This table presents data for the coupling of 2,4-difluorophenylzinc bromide as a representative example.

EntryAryl/Heteroaryl HalideCatalyst SystemProductYield (%)Reference
1Methyl 2-hydroxy-5-bromobenzoatePd(OAc)₂ / SPhosMethyl 2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate95 units.it

This example underscores the utility of difluorophenylzinc reagents in synthesizing complex, functionalized biaryl compounds under mild conditions. units.it The scope can be extended to various other partners, including substituted pyridines, pyrimidines, thiophenes, and benzothiazoles, which are frequently used in modern drug discovery. nih.govsioc-journal.cnsemanticscholar.org

Ligand Design and Catalyst Optimization for Enhanced Reactivity

The choice of ligand coordinated to the palladium center is critical for achieving high catalytic activity, stability, and selectivity. numberanalytics.com For challenging substrates, such as sterically hindered aryl halides or less reactive aryl chlorides, the use of specialized ligands is often necessary. Bulky, electron-rich phosphine (B1218219) ligands, particularly those from the Buchwald biaryl phosphine family (e.g., SPhos, XPhos, CPhos), have proven highly effective in promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. nih.gov

In the synthesis of a Diflunisal precursor using 2,4-difluorophenylzinc bromide, the SPhos ligand was shown to be highly effective in conjunction with a simple Pd(OAc)₂ precatalyst. units.it Other studies focusing on the coupling of secondary alkylzinc halides with aryl bromides and chlorides have highlighted the efficacy of the CPhos ligand in achieving high yields and selectivity. nih.gov N-heterocyclic carbenes (NHCs) represent another important class of ligands that can enhance catalyst performance in Negishi couplings. organic-chemistry.org The optimization of the catalyst system—including the palladium source, ligand, solvent, and any additives—is crucial for maximizing the yield and applicability of the coupling reaction. numberanalytics.comnih.gov

Nickel-Catalyzed Coupling Reactions

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for certain cross-coupling reactions. rsc.org Nickel-catalyzed Negishi couplings have become particularly important for the formation of alkyl-alkyl bonds and can be effective for aryl-aryl couplings, often exhibiting different reactivity and mechanistic pathways compared to palladium. rsc.orgresearchgate.net

Development and Application of Ni(0) and Ni(II) Catalyst Systems

Both Ni(0) and Ni(II) complexes can be used to catalyze Negishi couplings. wikipedia.org Ni(II) salts, such as NiCl₂, Ni(acac)₂, or NiCl₂(dppe), are often used as precatalysts that are reduced in situ to the active Ni(0) species. wikipedia.org Well-defined Ni(0) and Ni(II) complexes featuring specialized ligands, such as bicyclic (alkyl)(amino)carbenes (BICAAC), have also been developed and studied. researchgate.netresearchgate.net

Research on the coupling of the isomeric 2,6-difluorophenylzinc bromide with various aryl halides has demonstrated the high catalytic potential of a Ni(II)-BICAAC complex, which can operate without additional additives. researchgate.netresearchgate.net Mechanistic studies suggest the involvement of Ni(I)-Ni(III) catalytic cycles for some Ni(II) precatalysts, while Ni(0) complexes may proceed through a more traditional Ni(0)/Ni(II) cycle. researchgate.net

Substrate Generality and Compatibility with Diverse Functionalities

Nickel-catalyzed Negishi couplings demonstrate broad substrate scope and functional group tolerance. rsc.orgresearchgate.net Studies involving 2,6-difluorophenylzinc bromide have shown successful couplings with a range of aryl iodides and bromides bearing both electron-donating and electron-withdrawing groups. researchgate.net

Table 2: Substrate Scope of Nickel-Catalyzed Negishi Coupling with 2,6-Difluorophenylzinc Bromide This table presents data for the coupling of 2,6-difluorophenylzinc bromide as a representative example.

EntryAryl HalideCatalystProductYield (%)Reference
1Iodobenzene[(MeBICAAC)₂NiCl₂]2',6'-Difluoro-[1,1'-biphenyl]94 researchgate.net
21-Iodo-4-methoxybenzene[(MeBICAAC)₂NiCl₂]2',6'-Difluoro-4-methoxy-[1,1'-biphenyl]91 researchgate.net
31-Iodo-4-nitrobenzene[(MeBICAAC)₂NiCl₂]2',6'-Difluoro-4-nitro-[1,1'-biphenyl]86 researchgate.net
41-Bromo-4-fluorobenzene[(MeBICAAC)₂NiCl₂]2',4,6'-Trifluoro-[1,1'-biphenyl]89 researchgate.net
52-Bromopyridine[(MeBICAAC)₂NiCl₂]2-(2,6-Difluorophenyl)pyridine85 researchgate.net

The reactions tolerate functional groups such as methoxy, nitro, and fluoro substituents, as well as heterocyclic substrates like 2-bromopyridine. researchgate.net This versatility makes nickel-catalyzed Negishi coupling a powerful tool for constructing diverse biaryl structures that would be difficult to access through other methods.

Other Carbon-Carbon Bond Forming Reactions

Copper(I)-catalyzed reactions represent a versatile method for forming carbon-carbon bonds. While specific examples detailing the use of this compound in copper(I)-promoted transformations are not extensively documented in the provided results, the general principles of copper catalysis are well-established for organozinc reagents. These reactions typically involve the formation of a copper-organozinc intermediate, which then participates in cross-coupling with various electrophiles.

Copper catalysis is known to be effective in various transformations, including the hydroaryloxylation and hydroalkoxylation of alkenes. researchgate.net Mechanistic studies suggest that these reactions can proceed through cyclic transition states involving the copper ion. researchgate.net The combination of photoredox catalysis with copper catalysis has also been explored for oxidative amination reactions of unactivated alkenes. epfl.ch Furthermore, the intersection of electrochemistry, photochemistry, and copper chemistry is an emerging field for generating and functionalizing C-centered radicals. epfl.ch

In the context of related polyfluoroaryl compounds, a method for the polyfluoroarylation of alkyl radicals has been developed using diaryl zinc reagents and a copper catalyst. epfl.ch This process involves the generation of alkyl radicals via photoredox catalysis from N-hydroxyphthalimide esters, which are then trapped by a copper-polyfluoroaryl species. epfl.ch This suggests that similar copper-promoted transformations could be applicable to this compound for the synthesis of 3,4-difluorophenyl-substituted compounds.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com The nucleophile adds to the β-carbon of the electrophilic alkene, driven by the formation of a stable C-C single bond. masterorganicchemistry.com

Organozinc reagents, such as this compound, can act as Michael donors. The reaction is typically facilitated by a catalyst. While specific examples using this compound are not detailed in the provided search results, the general mechanism involves the formation of an enolate from the Michael donor, which then attacks the Michael acceptor. masterorganicchemistry.com Various nucleophiles, including organocuprates (often formed in situ from organozinc or organolithium reagents and a copper(I) salt), enamines, and thiolates, are effective in conjugate addition reactions. masterorganicchemistry.com

The scope of Michael acceptors is broad and includes α,β-unsaturated ketones, nitriles, esters, and nitro compounds. organic-chemistry.org The reaction is thermodynamically controlled and is widely used in organic synthesis for the construction of complex molecules. wikipedia.orgorganic-chemistry.org For instance, the reaction between diethyl malonate and diethyl fumarate (B1241708) is a classic example of a Michael addition. wikipedia.org Asymmetric variants of the Michael reaction are also well-developed, allowing for the stereoselective formation of C-C bonds. wikipedia.org

Alkylation and alkenylation reactions involving this compound and its corresponding diaryl species, bis(3,4-difluorophenyl)zinc, are crucial for creating C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds. These transformations are typically catalyzed by transition metals like nickel, palladium, or iron.

Bis(3,4-difluorophenyl)zinc has been used in iron-catalyzed Negishi-type cross-coupling reactions. For example, its reaction with cycloheptyl bromide, catalyzed by an iron complex [FeX(dpbz)₂], yields 1,2-difluoro-4-cycloheptylbenzene. fluorine1.ru This demonstrates the utility of this organozinc reagent in forming bonds with alkyl halides. fluorine1.ru

Palladium-catalyzed cross-coupling reactions have also been successfully employed. Bis(polyfluorophenyl)zinc reagents, including those with 3,4-difluoro-phenyl groups, react with brominated porphyrins in the presence of a palladium catalyst to produce the corresponding polyfluorophenyl-substituted porphyrins in high yields. mdpi.com

Alkenylation reactions can also be achieved. For instance, the cobalt-catalyzed reaction between 1-bromo-3,4-difluorobenzene (which forms the organozinc reagent in situ) and an internal alkyne results in the formation of a 1-(3,4-difluorophenyl)-substituted ethene derivative. fluorine1.ru Nickel-catalyzed hydroarylation of alkynes with 1-bromo-3,4-difluorobenzene also leads to the formation of triarylethylenes. fluorine1.ru These examples highlight the versatility of catalysts in promoting the alkenylation of the 3,4-difluorophenyl moiety.

The table below summarizes selected alkylation and alkenylation reactions.

Reagent 1Reagent 2Catalyst SystemProductReference
Bis(3,4-difluorophenyl)zincCycloheptyl bromideIron complex [FeX(dpbz)₂]1,2-Difluoro-4-cycloheptylbenzene fluorine1.ru
1-Bromo-3,4-difluorobenzene / Zn1,2-bis(butyl)ethyneCo-Xantphos/THF1-(3,4-difluorophenyl)-1,2-bis(butyl)ethene fluorine1.ru
1-Bromo-3,4-difluorobenzeneDiphenylethyneNickel catalystTriarylethylene derivative fluorine1.ru
Bis(3,4-difluorophenyl)zincmeso-BromoporphyrinPd(OAc)₂ / t-Bu₃P·HBF₄3,4-Difluorophenyl-substituted porphyrin mdpi.com

Electrophilic Transformations

Electrophilic amination provides a direct route to synthesize arylamines from organometallic precursors. For organozinc reagents like this compound, this transformation involves reacting the nucleophilic organozinc compound with an electrophilic source of nitrogen.

While specific studies on the electrophilic amination of this compound were not found in the search results, extensive research has been conducted on the amination of other arylzinc reagents, which serves as a strong precedent. For example, various arylzinc pivalates have been successfully aminated using O-benzoyl hydroxylanilines as the electrophilic aminating agent. uni-muenchen.de This method has been applied to synthesize a range of diarylamines with good to excellent yields. uni-muenchen.de

The general applicability of this methodology was demonstrated in the synthesis of the anti-tuberculosis drug candidate Q203. uni-muenchen.de A key step in this synthesis involved the electrophilic amination of 4-cyanophenylzinc pivalate. uni-muenchen.de This underscores the potential of such reactions in the synthesis of medicinally relevant molecules. Given the stability and reactivity of arylzinc compounds, it is highly probable that this compound could undergo similar electrophilic amination reactions with suitable nitrogen electrophiles to produce 3,4-difluoroaniline (B56902) derivatives.

Carbon-Fluorine Bond Activation and Functionalization

The activation and subsequent functionalization of carbon-fluorine (C–F) bonds is a significant challenge in organic chemistry due to the high bond dissociation energy of the C–F bond. chem8.orgbaranlab.org However, developing methods for selective C–F bond activation is of great interest for synthesizing novel fluorinated molecules. baranlab.orgsioc-journal.cn

Transition metal complexes, particularly those of nickel, are often employed to catalyze C–F activation. chem8.orgresearchgate.net For instance, nickel-catalyzed Kumada-type cross-coupling reactions between aryl fluorides and alkyl Grignard reagents can achieve selective C(sp²)–C(sp³) bond formation. chem8.org The mechanism of such reactions is complex and can involve different nickel oxidation states. researchgate.net

In the context of this compound, the C–F bonds are generally stable under standard cross-coupling conditions where the C–Zn or C–Br bond is more reactive. However, under specific catalytic conditions designed for C–F activation, functionalization could potentially occur. Research has shown that for fluoroaromatics, C–H activation can compete with C–F activation, and the regioselectivity is influenced by the metal center and the ligand environment. ox.ac.uk Platinum complexes, for example, can mediate C–F activation through a phosphine-assisted pathway. ox.ac.uk

While direct examples of C–F bond activation of this compound are not provided in the search results, the extensive research in the broader field of C–F activation suggests that such transformations are theoretically possible. chem8.orgbaranlab.orgsioc-journal.cn The challenge lies in achieving selectivity, potentially directing the reaction to one of the two fluorine atoms on the phenyl ring, which could be influenced by the ortho-directing effect of the zinc-bromide moiety.

Nickel-Catalyzed C-F Bond Activation in Fluoro-Aromatics with Organozinc Reagents

The activation of the notoriously strong C-F bond is a significant hurdle in synthetic chemistry. Nickel catalysis has emerged as a powerful strategy to overcome this challenge, enabling the cross-coupling of fluoro-aromatics with various nucleophiles, including organozinc reagents like this compound. nih.gov These reactions, often a type of Negishi cross-coupling, facilitate the formation of C(sp²)–C(sp³) or C(sp²)–C(sp²) bonds. researchgate.net

The general catalytic process involves the oxidative addition of a C-F bond of a polyfluoroarene to a low-valent Ni(0) species. This is followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the final cross-coupled product and regenerate the Ni(0) catalyst. organic-chemistry.org The choice of ligand on the nickel catalyst is crucial for the reaction's success. Electron-rich and sterically demanding ligands, such as trialkylphosphines (e.g., PCy₃) or N-heterocyclic carbenes (NHCs), are often employed to enhance the catalytic activity. organic-chemistry.orgnih.gov These ligands promote the oxidative addition step, which is often rate-limiting. organic-chemistry.org

Research has demonstrated that Ni(PCy₃)₂Cl₂ is an effective catalyst for the cross-coupling of various aryl fluorides with organozinc reagents, tolerating a wide array of functional groups. organic-chemistry.orgacs.org The mechanism involves the in-situ formation of a Ni(0) species which undergoes oxidative addition with the aryl fluoride, followed by transmetalation and reductive elimination to furnish the cross-coupling product. organic-chemistry.org The use of additives like lithium chloride can also be beneficial, potentially by breaking up organozinc reagent aggregates and facilitating the elimination of fluorine. organic-chemistry.org

Table 1: Nickel Catalyst Systems for C-F Bond Activation with Organozinc Reagents
Catalyst PrecursorLigand TypeTypical Reaction ConditionsKey FindingsReference
Ni(PCy₃)₂Cl₂TrialkylphosphineToluene or Dioxane, 80-110 °CEffective for both electron-rich and electron-poor aryl fluorides. Tolerates various functional groups. organic-chemistry.orgacs.org
NiCl₂(PEt₃)₂TrialkylphosphineTHF, 60 °CUsed for Negishi cross-coupling with alkylzinc reagents, including those with β-hydrogens. researchgate.net
[Ni(Mes₂Im)₂]N-Heterocyclic Carbene (NHC)Benzene, Room Temp. to 80 °CActivates C-F bonds in polyfluorinated arenes, but reactivity can be complex, sometimes involving radical pathways. rsc.org
Ni(cod)(dq)Olefin/QuinoneTHF, High Temp.Applied in nickel-catalyzed synthesis of polymers via C-F bond activation. researchgate.net

Regioselectivity and Site-Selective Functionalization of Fluorinated Arenes

A key advantage of using nickel catalysis in the reaction of organozinc reagents with polyfluorinated arenes is the potential for high regioselectivity. nih.gov When multiple C-F bonds are present, the catalyst can often discriminate between them, leading to the selective formation of a single product isomer. This site-selectivity is influenced by both electronic and steric factors, as well as the presence of directing groups on the aromatic substrate. ox.ac.uk

In difluoroaromatic compounds, the presence of a directing group, such as a carbonyl or pyridinyl substituent, can steer the nickel catalyst to activate a specific C-F bond, typically the one located at the ortho position. researchgate.netorganic-chemistry.orgacs.org This directed activation is a powerful tool for the controlled, stepwise functionalization of fluorinated molecules. researchgate.net For instance, in the nickel-catalyzed reaction of organozinc reagents with 2-pyridinyl difluorobenzene, the C-F bond ortho to the directing pyridinyl group is selectively cleaved and functionalized. researchgate.net This selectivity is attributed to the formation of a stable five- or six-membered chelate intermediate with the nickel center, which lowers the activation energy for the cleavage of the proximal C-F bond. researchgate.net

The inherent electronic properties of the fluorinated arene also play a role. C-F bonds that are more electron-deficient are generally more susceptible to oxidative addition by the electron-rich Ni(0) center. The regioselectivity in the absence of strong directing groups is often governed by the relative energies of the possible transition states. ox.ac.uk

Table 2: Examples of Regioselective C-F Functionalization with Organozinc Reagents
Fluorinated Arene SubstrateOrganozinc ReagentDirecting GroupPosition of C-F ActivationObserved OutcomeReference
1-Benzoyl-2,4-difluorobenzenePhenylzinc Chloride-C(O)Phortho to CarbonylSelective mono-alkylation at the C-2 position. organic-chemistry.orgacs.org
2-(2,6-Difluorophenyl)pyridineBenzylzinc BromidePyridine (B92270) Nitrogenortho to PyridineSelective mono-benzylation at the C-2' position of the phenyl ring. researchgate.net
PentafluorobenzeneMethylzinc ChlorideNonepara to HydrogenPreferential substitution of the fluorine atom at the C-4 position. organic-chemistry.org
1,2,3,4-TetrafluorobenzenePhenylzinc ChlorideNoneC-2/C-3 positionMonosubstitution occurs, demonstrating selectivity among multiple C-F bonds. acs.org

Mechanistic Investigations and Theoretical Underpinnings

Mechanistic Pathways of Zinc Insertion and Oxidative Addition

Commercially available zinc powder is often passivated by a surface layer of zinc oxide, which can impede its reaction with organic halides. To overcome this, various activation methods are employed, which significantly alter the reaction environment and the nature of the intermediates formed on the zinc surface.

The formation of organozinc reagents like 3,4-difluorophenylzinc bromide is understood to be a two-step process: first, the formation of organozinc intermediates on the metal surface via oxidative addition, and second, the solubilization of these intermediates into the reaction medium. Activating agents can influence one or both of these steps.

Common chemical activators include:

1,2-Dibromoethane and Trimethylsilyl chloride (TMSCl): These agents are often used as a pretreatment. They are thought to work by reacting with the passivating zinc oxide layer, exposing fresh, reactive Zn(0) surface sites.

Lithium chloride (LiCl): The addition of LiCl has a distinct mechanistic role. It is proposed to aid in the second step of the process: the solubilization of the this compound intermediates from the metal surface. researchgate.net By forming more soluble ate-complexes (e.g., Li[ArZnBrCl]), LiCl prevents the metal surface from becoming coated and deactivated by the product, thus facilitating a continuous reaction. researchgate.net

The choice of activator can therefore create different microenvironments on the zinc surface, which in turn affects the rate of formation, solubility, and subsequent reactivity of the organozinc reagent.

Activating AgentProposed Mechanism of ActionImpact on Reaction
1,2-DibromoethaneChemical etching of the passivating ZnO layer to expose fresh Zn(0).Initiates the oxidative addition process.
Trimethylsilyl chloride (TMSCl)Removes the oxide layer and can counteract metal agglomeration.Increases the available reactive surface area of the zinc metal.
Lithium chloride (LiCl)Solubilizes organozinc intermediates from the metal surface by forming soluble 'ate' complexes. researchgate.netPrevents surface passivation by the product, leading to higher conversions and yields.

Once formed and solubilized, this compound is a heteroleptic organozinc compound with the general structure ArZnBr. In solution, particularly in ethereal solvents like tetrahydrofuran (B95107) (THF), organozinc halides exist in a dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the arylzinc halide into a diarylzinc species and a zinc dihalide.

Schlenk Equilibrium: 2 ArZnBr ⇌ Ar₂Zn + ZnBr₂ (where Ar = 3,4-difluorophenyl)

The exact position of this equilibrium depends on the solvent, temperature, and the presence of coordinating additives. The reactivity of the reagent is a composite of the species present in this equilibrium. The primary role of this compound in synthesis is as a nucleophile, specifically as a source of the 3,4-difluorophenyl anion (Ar⁻) in transmetalation steps with transition metal catalysts. The two electron-withdrawing fluorine atoms on the aromatic ring modulate the nucleophilicity of the aryl group compared to non-fluorinated analogues, yet it remains a highly effective reagent for carbon-carbon bond formation.

Catalytic Cycles in Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a key reagent in the Negishi cross-coupling reaction, a powerful method for forming C-C bonds. wikipedia.orgorganic-chemistry.org These reactions are most commonly catalyzed by palladium or nickel complexes. wikipedia.org

The generally accepted mechanism for palladium-catalyzed Negishi coupling proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Oxidative Addition: The cycle begins with the oxidative addition of an organic electrophile (Ar'-X, e.g., an aryl bromide) to a coordinatively unsaturated 14-electron Pd(0) complex. This step forms a 16-electron square planar Pd(II) intermediate, [Ar'-Pd(II)-X].

Transmetalation: The this compound then transfers its aryl group to the palladium center. The 3,4-difluorophenyl group displaces the halide (X) on the palladium, forming a diorganopalladium(II) complex, [Ar'-Pd(II)-Ar], and zinc bromide halide (ZnBrX). This is the crucial step where the organozinc reagent enters the catalytic cycle.

Reductive Elimination: For the final C-C bond to form, the diorganopalladium(II) complex often undergoes isomerization to place the two aryl groups (Ar' and Ar) in a cis orientation. From this cis-complex, the two organic fragments are eliminated, forming the biaryl product (Ar'-Ar). This step reduces the palladium back to its Pd(0) oxidation state, which can then re-enter the catalytic cycle. libretexts.org

While the Pd(0)/Pd(II) cycle is predominant, mechanistic studies with specific pincer-type ligands have suggested the possibility of a Pd(II)/Pd(IV) cycle, where the oxidative addition of the aryl bromide occurs to a Pd(II) species to form a Pd(IV) intermediate. rsc.org

Nickel serves as a more earth-abundant and economical alternative to palladium for catalyzing cross-coupling reactions. squarespace.com Mechanistically, nickel is more versatile and can access a wider range of oxidation states, leading to catalytic cycles that are distinct from those of palladium. squarespace.com

Ni(0)/Ni(II) Cycle: Similar to palladium, nickel can operate through a two-electron pathway involving oxidative addition of an electrophile to a Ni(0) species, transmetalation with this compound, and reductive elimination from a diorganonickel(II) intermediate.

Ni(I)/Ni(III) Cycle: Unlike palladium, nickel can readily engage in single-electron transfer (SET) processes, giving rise to radical intermediates and catalytic cycles involving Ni(I) and Ni(III) oxidation states. squarespace.com These pathways are often invoked, particularly in couplings involving alkyl halides. A plausible cycle could involve:

A Ni(I) species reacts with the organic electrophile (Ar'-X) to generate an aryl radical (Ar'•) and a Ni(II) complex.

Alternatively, a Ni(0) species could react with Ar'-X to form a Ni(II) intermediate, which then interacts with another Ni(0) center to generate two equivalents of a Ni(I) species.

The key Ni(I) intermediate undergoes transmetalation with this compound to form a [Ar-Ni(I)] complex.

This complex then reacts with the aryl radical (Ar'•) in a "radical rebound" step to generate a diorganonickel(III) intermediate, [Ar'-Ni(III)-Ar].

Reductive elimination from this Ni(III) species yields the coupled product (Ar'-Ar) and regenerates the active Ni(I) catalyst.

FeaturePd(0)/Pd(II) CycleNi(0)/Ni(II) CycleNi(I)/Ni(III) Cycle
Metal Oxidation States Pd(0), Pd(II)Ni(0), Ni(II)Ni(I), Ni(III) (and potentially Ni(0), Ni(II))
Key Intermediates Square planar Pd(II) complexesSquare planar Ni(II) complexesRadical species, organonickel(I) and organonickel(III) complexes
Electron Transfer Primarily two-electron (concerted) processesCan be two-electron processesPrimarily single-electron transfer (SET) processes
Applicability Very general for sp²-sp² and sp²-sp³ couplingsEffective alternative for many couplingsOften proposed for reactions involving alkyl halides or challenging substrates

In both palladium and nickel catalysis, ancillary ligands (typically phosphines or N-heterocyclic carbenes) bound to the metal center play a dispositive role in the efficiency of the catalytic cycle. They influence the solubility, stability, and reactivity of the metal complexes.

Facilitating Transmetalation: The electronic nature of the ligand affects the Lewis acidity of the metal center. Electron-donating ligands can increase electron density on the metal, which may facilitate the initial oxidative addition step but can slow down the transmetalation. The precise mechanism is complex, but the ligand must be labile enough to allow the organozinc reagent to approach the metal center and deliver the 3,4-difluorophenyl group.

Facilitating Reductive Elimination: This step is highly sensitive to the steric environment around the metal center. The C-C bond-forming step requires the two organic groups to be in close proximity, a cis configuration on the square planar intermediate. libretexts.org

Steric Bulk: Large, bulky ligands can accelerate reductive elimination. nih.gov The steric repulsion between a bulky ligand and the organic groups can destabilize the intermediate, and this strain is relieved upon elimination of the product.

Bite Angle: For bidentate (two-coordination-point) ligands, the natural angle formed between the two phosphorus atoms and the central metal (the P-M-P bite angle) is critical. A wider bite angle can geometrically favor a conformation where the organic groups are closer together, thus lowering the energy barrier for reductive elimination.

Ligand PropertyEffect on TransmetalationEffect on Reductive Elimination
Steric Bulk Can create a sterically accessible site for the organozinc reagent if one ligand arm dissociates.Generally accelerates the reaction by promoting the expulsion of the bulky product molecule. nih.gov
Bite Angle (Bidentate) Influences the geometry and accessibility of the metal center.A wider bite angle can force organic groups into a cis-like arrangement, lowering the activation barrier.
Electron-Donating Ability Can slow down the transfer of the aryl group from zinc to the already electron-rich metal center.Increases electron density on the metal, which generally favors the reductive (bond-forming) step.

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of organometallic compounds, including organozinc species like this compound. rsc.orgresearchgate.net These theoretical methods provide profound insights into molecular structure, stability, and reactivity that are often difficult to obtain through experimental means alone. chemrxiv.orgchemrxiv.org By modeling electron density, DFT allows for the calculation of various molecular properties, offering a predictive framework for understanding and optimizing chemical reactions. nih.gov

DFT calculations are frequently employed to predict the stability and reactivity of organozinc reagents. The stability of a species like this compound can be assessed by calculating thermodynamic parameters such as standard formation heat (ΔfHө) and standard formation free energy (ΔfGө). researchgate.net The reactivity is often correlated with the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy suggests stronger nucleophilicity, while a lower LUMO energy indicates greater electrophilicity. For organozinc reagents, the HOMO is typically associated with the carbon-zinc bond, indicating its nucleophilic character. uu.nl

Computational studies on related arylzinc compounds show that substituents on the aromatic ring significantly influence these electronic properties. Electron-withdrawing groups, such as the fluorine atoms in this compound, are predicted to lower the HOMO energy level, thereby decreasing the nucleophilicity of the carbanionic center compared to non-fluorinated analogues. This modulation of reactivity is crucial for controlling reaction outcomes in synthetic applications. organicreactions.org Furthermore, DFT can model the coordination of solvent molecules (e.g., Tetrahydrofuran) to the zinc center, revealing how solvation affects the stability and geometry of the reagent. rsc.orgresearchgate.net Calculations indicate that the zinc atom in such reagents often adopts a tetrahedral coordination sphere to achieve stability. rsc.orgresearchgate.net

Interactive Table: Calculated Frontier Orbital Energies for Representative Arylzinc Bromide Species
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted Reactivity
Phenylzinc bromide-5.85-1.204.65High
4-Methoxyphenylzinc bromide-5.60-1.154.45Very High
4-Nitrophenylzinc bromide-6.50-2.104.40Low
This compound -6.35 -1.80 4.55 Moderate

Note: These values are illustrative, based on general trends observed in DFT studies of substituted arylzinc reagents, and serve to demonstrate the predictive power of computational methods.

DFT is a powerful method for mapping the potential energy surfaces of chemical reactions involving organozinc reagents, such as the Negishi cross-coupling. researchgate.net These calculations allow for the identification of intermediates and, crucially, the characterization of transition state structures and their associated activation energies. By comparing the energy barriers of different potential pathways, the most favorable reaction mechanism can be determined. rsc.org

For instance, computational studies on the conjugate addition of organozinc halides to enones have revealed unexpected mechanisms. DFT calculations demonstrated that the coordinating ability of the solvent can stabilize a transition state involving two organozinc moieties, thereby lowering the activation energy and explaining the experimentally observed rate enhancement in specific solvents. researchgate.netrsc.org Ab initio molecular dynamics simulations, a more advanced computational technique, can model the dynamic role of the solvent in controlling reaction mechanisms. ucl.ac.ukacs.orgacs.org These studies have shown that the evolution between stable intermediates often requires the formation of less stable, asymmetrically solvated species to facilitate ligand exchange or product dissociation. ucl.ac.ukacs.org Such detailed mechanistic understanding is vital for rational reaction design and optimization.

Interactive Table: Illustrative Calculated Activation Energies for a Model Negishi Coupling Step
SolventMechanistic PathwayCalculated Activation Energy (kcal/mol)
Tetrahydrofuran (THF)Monomeric Pathway22.5
Tetrahydrofuran (THF)Dimeric Pathway19.8
1,2-Dimethoxyethane (DME)Monomeric Pathway21.0
1,2-Dimethoxyethane (DME)Dimeric Pathway17.5

Note: Data is hypothetical and for illustrative purposes to show how DFT can be used to compare reaction pathways and solvent effects.

Influence of Fluorine Substitution Pattern on 3,4 Difluorophenylzinc Bromide Reactivity

Electronic Effects of Vicinal Fluorine Atoms on Aromatic Organozinc Reagents

The reactivity of 3,4-difluorophenylzinc bromide is heavily influenced by the potent electronic effects of the two vicinal fluorine substituents. Fluorine is the most electronegative element, and its primary electronic contribution to the aromatic ring is a strong electron-withdrawing inductive effect (-I). rsc.orgnih.gov This effect is most pronounced at the carbon atoms directly bonded to the fluorines and diminishes with distance.

In the 3,4-difluoro arrangement, both fluorine atoms pull electron density away from the phenyl ring. This withdrawal has several consequences for the organozinc reagent:

Stabilization of the Aryl Moiety : The strong electron-withdrawing nature of fluorine stabilizes the molecular orbitals of the aromatic ring. nih.gov This increased stability can make the reagent less prone to certain decomposition pathways.

Polarity of the Carbon-Zinc Bond : The inductive withdrawal of electron density from the ring makes the ipso-carbon (C1, bonded to zinc) more electropositive than in non-fluorinated phenylzinc bromide. This, in turn, alters the polarity and nucleophilicity of the C-Zn bond, which is a key determinant in its reactions with electrophiles.

Lewis Acidity : The presence of fluorine atoms can increase the Lewis acidity at the zinc center. rsc.org This enhanced acidity can influence the reagent's interaction with substrates, catalysts, and solvents, potentially leading to different reaction kinetics or pathways compared to non-fluorinated analogs.

The combined inductive effect of two adjacent fluorine atoms makes the aromatic ring of this compound significantly more electron-deficient than that of its non-fluorinated or monofluorinated counterparts. This electronic modification is a primary driver of its distinct reactivity profile. researchgate.net

Steric Considerations Imposed by Ortho- and Meta-Fluorine Substituents

While electronic effects are dominant, steric factors also play a role in the reactivity of arylzinc reagents. The position of the fluorine atom relative to the carbon-zinc bond is critical.

Meta-Fluorine (C3 position) : In this compound, the fluorine at the 3-position is meta to the C-Zn bond. In this position, its steric impact on the reaction center at C1 is generally considered minimal. The atom's small van der Waals radius means it does not significantly obstruct the approach of reactants to the zinc-bearing carbon.

Ortho-Fluorine (a comparative view) : In contrast, a fluorine atom in the ortho position (e.g., in 2-fluorophenylzinc bromide) has a much more pronounced effect. While still small, its proximity to the reaction site can introduce some steric hindrance. More importantly, computational studies have revealed that ortho-fluorine substituents have an exceptionally strong stabilizing effect on the metal-carbon bond, far exceeding simple steric or electronic expectations. york.ac.uk This effect, attributed to favorable electrostatic and orbital interactions, can significantly increase the energy of the M-C bond, thereby altering the reagent's reactivity in processes like transmetalation. york.ac.uk

For this compound, the absence of an ortho-fluorine means that its reactivity is not modulated by this powerful ortho-effect, and the steric hindrance around the reactive center is low.

Regiochemical Outcomes and Selectivity in Reactions of Difluorophenylzinc Bromides

The electronic properties imparted by the fluorine atoms significantly guide the regiochemical outcomes of reactions involving this compound, particularly in transition metal-catalyzed cross-coupling reactions like the Negishi coupling. The electron-deficient nature of the difluorinated aryl ring affects the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

In situations where a substrate contains multiple reactive sites, the choice of catalyst, ligand, and reaction conditions can be tuned to exploit the unique electronic character of the 3,4-difluorophenyl group. nih.gov For instance, in couplings with polyhalogenated heterocycles, the enhanced reactivity of a particular site can be achieved, leading to high regioselectivity. The specific substitution pattern of the arylzinc reagent is a critical factor in determining which product isomer is formed preferentially. The predictable electronic influence of the 3,4-difluoro substitution pattern makes this reagent a valuable tool for achieving selective C-C bond formation.

Comparative Analysis with Other Fluorinated and Non-Fluorinated Arylzinc Reagents

The reactivity of this compound is best understood when compared to other arylzinc reagents. The degree and position of fluorination create a spectrum of reactivities.

ReagentFluorine Position(s)Key Electronic EffectM-C Bond Energy Influence (relative)Expected Reactivity Trend
Phenylzinc bromideNoneNone (baseline)BaselineStandard
4-Fluorophenylzinc bromideparaModerate inductive (-I) effectSlightly strengthenedSlightly reduced nucleophilicity
2-Fluorophenylzinc bromideorthoStrong inductive (-I) and unique proximity effectSignificantly strengthened york.ac.ukPotentially lower due to stronger M-C bond
This compoundmeta, paraStrong, cumulative inductive (-I) effectModerately strengthenedReduced nucleophilicity; high stability

Data compiled from principles discussed in cited literature. york.ac.uk

As shown in the table, the non-fluorinated phenylzinc bromide serves as the baseline. A single para-fluorine moderately deactivates the ring through induction. The presence of an ortho-fluorine introduces a powerful bond-strengthening effect that can significantly alter reactivity. york.ac.uk this compound, lacking the ortho-effect but possessing two electron-withdrawing groups, presents a case of strong electronic deactivation, leading to a reagent with high stability but potentially lower nucleophilicity than its non-fluorinated or monofluorinated counterparts. Furthermore, factors such as the method of preparation (from Grignard vs. organolithium precursors) and the presence of salt additives (e.g., LiCl) can also influence the structure and reactivity of the organozinc species in solution. nih.govresearchgate.net

Impact on the Thermal Stability and Handling Characteristics of Fluorinated Organozinc Reagents

A significant practical advantage of fluorinated organozinc reagents is their enhanced stability. While many organometallic reagents, such as fluorinated Grignard and organolithium compounds, suffer from limited thermal stability, the corresponding organozinc reagents exhibit superior robustness. oup.com

The introduction of electron-withdrawing fluorine atoms stabilizes the C-Zn bond and the molecule as a whole, making this compound less prone to thermal decomposition compared to non-fluorinated analogs. nih.govoup.com This increased thermal stability translates to:

Longer shelf-life : The reagent can often be stored for longer periods.

Wider reaction temperature window : It can be used in reactions that require heating without rapid degradation.

Improved handling : While all organozinc reagents are sensitive to air and moisture and must be handled under an inert atmosphere, the enhanced stability of fluorinated versions makes them generally more user-friendly in a laboratory setting. uu.nlorganicreactions.org

This combination of high stability and predictable reactivity makes fluorinated organozinc reagents like this compound valuable and versatile building blocks in modern synthetic chemistry. nih.gov

Advanced Research Perspectives and Future Directions

Development of Novel and Highly Efficient Catalytic Systems for Organozinc Transformations

The utility of 3,4-difluorophenylzinc bromide is intrinsically linked to the efficiency of the catalytic systems used to mediate its reactions, most notably in Negishi cross-coupling. While palladium and nickel catalysts are standard, future research is directed towards developing more robust, active, and cost-effective catalytic systems.

Key Research Thrusts:

First-Row Transition Metals: There is a growing emphasis on catalysts based on more earth-abundant and less toxic metals like iron, cobalt, and copper. nih.govresearchgate.net Developing iron or cobalt-based catalysts that can efficiently mediate the coupling of this compound with a wide range of electrophiles would represent a significant step towards more sustainable chemical processes. organic-chemistry.org

Ligand Design: The design of sophisticated ligands capable of stabilizing catalytic intermediates, promoting reductive elimination, and preventing side reactions is crucial. Future ligands may feature hemilabile arms, N-heterocyclic carbene (NHC) backbones, or phosphine-sulfonate functionalities tailored to enhance catalyst turnover number (TON) and turnover frequency (TOF) for challenging couplings.

Nanocatalysis and Heterogeneous Systems: The development of palladium or nickel nanoparticles immobilized on solid supports (e.g., graphene, metal-organic frameworks) offers the potential for highly active and recyclable catalysts. These systems can simplify product purification and reduce metal contamination in the final products, which is particularly important in pharmaceutical synthesis.

Table 1: Comparison of Emerging Catalytic Systems for Aryl-Zinc Coupling

Catalyst TypeMetal CenterKey AdvantagesResearch Objective
HomogeneousFe, Co, CuLow cost, low toxicity, unique reactivityAchieve catalytic efficiencies comparable to Pd/Ni systems
Advanced LigandsPd, NiHigh selectivity, broad functional group tolerance, high TON/TOFOvercome challenging substrate pairings and reduce catalyst loading
HeterogeneousPd, NiRecyclability, low product contamination, ease of separationImprove stability, prevent leaching, and maintain high activity over multiple cycles

Expansion of Substrate Scope and Functional Group Compatibility in Organozinc-Mediated Reactions

A significant advantage of organozinc reagents like this compound is their remarkable functional group tolerance compared to more reactive organometallics like Grignard or organolithium reagents. organicreactions.orgsigmaaldrich.com This allows for the synthesis of complex, polyfunctional molecules without the need for extensive protecting group strategies. organicreactions.org Future research aims to further expand this compatibility to include even more sensitive functionalities and challenging substrate classes.

Areas for Expansion:

Coupling with Challenging Electrophiles: Efforts are focused on developing conditions for the efficient coupling of this compound with traditionally difficult partners, such as alkyl halides with β-hydrogens (prone to elimination), sterically hindered aryl chlorides, and sulfonate esters.

Tolerance of Acidic Protons: While organozinc reagents are more tolerant than many other organometallics, their reactivity with acidic protons (e.g., in free phenols, anilines, or terminal alkynes) can still be a limiting factor. The development of catalytic systems or additives that can circumvent these issues would broaden the applicability of these reagents significantly.

Tandem Reactions: Designing one-pot tandem reactions that utilize the chemoselectivity of organozinc reagents can streamline complex syntheses. rsc.org For instance, a sequence involving the addition of this compound to an enone followed by an intramolecular cyclization could rapidly build molecular complexity.

Asymmetric Synthesis and Enantioselective Applications Utilizing Arylfluoroorganozinc Reagents

The generation of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. The enantioselective addition of organozinc reagents to prochiral electrophiles, such as aldehydes and imines, is a powerful method for creating stereogenic centers.

Future Directions in Asymmetric Synthesis:

Novel Chiral Ligands: The development of new classes of modular and easily tunable chiral ligands is essential for achieving high enantioselectivity across a broad range of substrates. nih.govfigshare.com Ligands derived from amino acids, BINOL, or TADDOL derivatives continue to be explored, with a focus on creating a well-defined chiral pocket around the metal center. nih.govscielo.br

Catalytic Asymmetric Arylation: Research is advancing the catalytic enantioselective addition of aryl groups from sources like arylboronic acids via a boron-to-zinc exchange, followed by the addition of the generated arylzinc species to an aldehyde. scielo.brresearchgate.net Applying this methodology to this compound or its in-situ generated equivalent could provide enantiomerically enriched diarylmethanols.

Stereospecific Cross-Coupling: The use of enantiomerically enriched, configurationally stable secondary organozinc reagents in stereospecific cross-coupling reactions is an emerging area. nih.gov While not directly involving the aromatic ring, this highlights the potential for creating complex chiral structures using organozinc intermediates.

Table 2: Strategies for Enantioselective Transformations

ApproachReaction TypeChiral ComponentKey Outcome
Stoichiometric Chiral AuxiliaryAddition to CarbonylChiral amino alcoholsFormation of chiral secondary alcohols
Catalytic Asymmetric AdditionAddition to Aldehyde/ImineChiral ligand (e.g., derived from Ile) nih.govfigshare.comHigh enantiomeric excess (ee) in the product
Boron-Zinc ExchangeArylation of AldehydesChiral aminophenol ligand researchgate.netEnantiomerically enriched diarylmethanols

Applications in the Modular Synthesis of Complex Molecules and Advanced Intermediates

The reliability and functional group tolerance of this compound make it an ideal building block for the modular synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. riekemetals.com

Prospective Applications:

Fragment-Based Drug Discovery: In drug discovery, the 3,4-difluorophenyl group can be systematically incorporated into different molecular scaffolds to probe structure-activity relationships (SAR). The predictable reactivity of the corresponding organozinc reagent facilitates this modular approach.

Synthesis of Process Intermediates: this compound is used in the synthesis of complex heterocyclic structures, such as imidazopyridazine compounds, which are investigated as potential therapeutic agents. google.com Future work will likely see its application in streamlined, multi-step syntheses of other advanced pharmaceutical intermediates.

Late-Stage Functionalization: The development of methods to perform cross-coupling reactions on highly functionalized, late-stage intermediates is a major goal in synthesis. The chemoselectivity of organozinc reagents is well-suited for this purpose, allowing for the introduction of the 3,4-difluorophenyl moiety at the end of a synthetic sequence, thereby maximizing convergence.

Sustainable and Environmentally Benign Methodologies for Synthesis and Application of Organozinc Reagents

Green chemistry principles are increasingly influencing the design of synthetic routes. youtube.comgcande.org Future research on this compound will undoubtedly focus on improving the environmental footprint of both its synthesis and its subsequent reactions.

Key Areas for Sustainable Innovation:

Greener Synthesis of the Reagent: Traditional methods often involve highly reactive metals and organic solvents. sigmaaldrich.com Future methods may focus on mechanochemistry (ball-milling) to reduce solvent usage or employ electrochemical methods with a sacrificial zinc anode to generate the reagent under milder conditions. organic-chemistry.org The use of more benign solvents and improved methods for activating the zinc metal are also active areas of investigation. nih.gov

Flow Chemistry: Continuous flow processes for the generation and immediate consumption of organozinc reagents can enhance safety and control over these often exothermic reactions. acs.org This approach minimizes the accumulation of reactive intermediates and allows for precise temperature and mixing control, leading to higher yields and purity.

By advancing research in these key areas, the scientific community can unlock the full potential of this compound and related organozinc reagents, enabling the synthesis of complex and valuable molecules through more efficient, selective, and sustainable methods.

Q & A

Q. What are the recommended methods for synthesizing 3,4-Difluorophenylzinc bromide in laboratory settings?

this compound is typically synthesized via transmetallation from its Grignard or lithium precursor. For example:

Prepare 3,4-Difluorophenylmagnesium bromide by reacting 3,4-difluorobromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) under inert atmosphere .

Transmetallate the Grignard reagent with zinc bromide (ZnBr₂) in THF at low temperatures (0–5°C) to form the organozinc compound.

Isolate the product via filtration and solvent evaporation.
Key considerations : Maintain strict anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis or oxidation.

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Use ¹⁹F and ¹H NMR to confirm substitution patterns and purity. For example, fluorine signals in ¹⁹F NMR should align with the 3,4-difluoro aromatic motif .
  • X-ray Crystallography : Determine crystal structure and bonding geometry, as demonstrated for similar brominated aromatic compounds (e.g., single-crystal analysis with MoKα radiation) .
  • Elemental Analysis : Validate stoichiometry (C, H, Br, Zn) to confirm synthesis success.
  • GC-MS : Detect trace impurities or byproducts (e.g., residual Grignard reagents) .

Q. How should this compound be stored to ensure stability?

  • Storage Conditions : Keep in anhydrous THF or diethyl ether under inert gas (Ar/N₂) at –20°C to prevent decomposition .
  • Safety Measures : Use corrosion-resistant containers (glass/PTFE) due to moisture sensitivity. Avoid contact with oxidizing agents or water .

Q. Table 1: Key Physical Properties of 3,4-Difluorobenzyl Bromide (Related Compound)

PropertyValueReference
Density1.618 g/mL at 25°C
Boiling Point195.5°C (estimated)
Refractive Index (n20/D)1.526
Flash Point79°C (closed cup)

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling reactions involving this compound?

  • Solvent Selection : Use polar aprotic solvents (e.g., THF, DMF) to enhance reagent solubility and reaction kinetics.
  • Catalyst Systems : Employ palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (e.g., XPhos) to stabilize transition states in Negishi couplings .
  • Temperature Control : Maintain sub-ambient temperatures (–10°C to 25°C) to minimize side reactions (e.g., homocoupling).

Q. How does thermal stability impact the handling and application of this compound?

  • Thermogravimetric Analysis (TGA) : Decomposition onset temperatures can be determined (e.g., >150°C for related bromides) .
  • Reaction Conditions : Avoid prolonged heating above 60°C to prevent Zn-C bond cleavage. Use Schlenk lines for high-temperature reactions under inert gas.

Q. How should researchers address contradictions in reported reactivity data for organozinc reagents?

  • Purity Assessment : Verify reagent purity via NMR or GC-MS. For example, residual THF or Mg salts can alter reactivity .
  • Methodological Consistency : Compare analytical techniques (e.g., capillary electrophoresis vs. ion chromatography for bromide quantification) .
  • Environmental Factors : Control humidity (<1% H₂O) and oxygen levels (<1 ppm O₂) during synthesis and reactions .

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